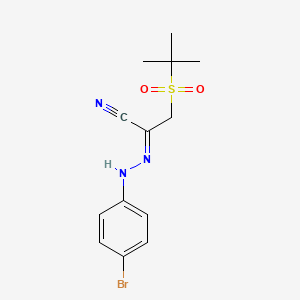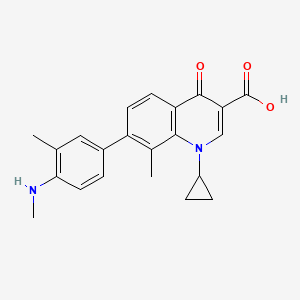
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone family. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a cyclopropyl group, a quinolone core, and a carboxylic acid functional group, contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, typically starting with the preparation of the quinolone core. The synthetic route often includes the following steps:
Formation of the Quinolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinolone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Functionalization of the Phenyl Ring: The phenyl ring is functionalized with a methylamino group through nucleophilic substitution reactions.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques like continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring, using reagents like halides or amines.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides, using reagents like alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of quinolone derivatives with diverse properties.
Applications De Recherche Scientifique
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s unique structure allows it to bind effectively to these enzymes, making it a potent antibacterial agent.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone derivatives, such as:
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with enhanced activity against a broader spectrum of bacteria.
Norfloxacin: A quinolone with a simpler structure and narrower spectrum of activity.
The uniqueness of this compound lies in its specific structural modifications, which contribute to its distinct chemical properties and biological activities.
Propriétés
Formule moléculaire |
C22H22N2O3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-cyclopropyl-8-methyl-7-[3-methyl-4-(methylamino)phenyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O3/c1-12-10-14(4-9-19(12)23-3)16-7-8-17-20(13(16)2)24(15-5-6-15)11-18(21(17)25)22(26)27/h4,7-11,15,23H,5-6H2,1-3H3,(H,26,27) |
Clé InChI |
XOLRGTUKFCOZAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13057559.png)
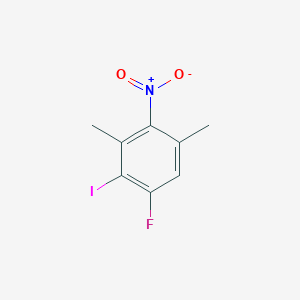
![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)

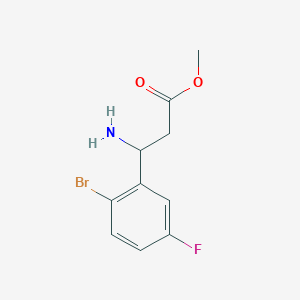
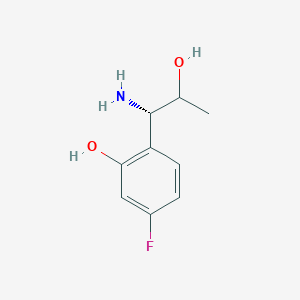

methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
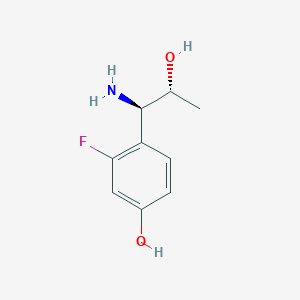
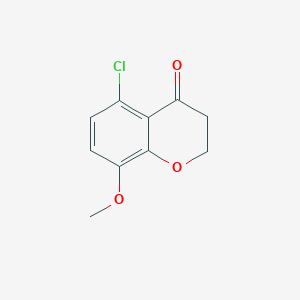
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
